Cas no 955569-03-6 (N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide)

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- F5086-0084
- AKOS024495936
- 2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
- 955569-03-6
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- Inchi: 1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18)
- InChI Key: DTCNGFFEMBBNPF-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC2=C(C=1)SC(NC(C1=CC=NN1C)=O)=N2)(=O)=O
Computed Properties
- Exact Mass: 336.03508260g/mol
- Monoisotopic Mass: 336.03508260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 131Ų
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5086-0084-10μmol |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-2mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-15mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-5mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-50mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-30mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-5μmol |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-40mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-3mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5086-0084-4mg |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
955569-03-6 | 4mg |
$66.0 | 2023-09-10 |
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
N-(6-Methanesulfonyl-1,3-Benzothiazol-2-yl)-1-Methyl-1H-Pyrazole-5-Carboxamide: A Comprehensive Overview
The compound with CAS No. 955569-03-6, known as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzothiazole ring system with a pyrazole moiety, both of which are well-known for their versatile biological activities. The presence of a methanesulfonyl group further enhances its potential for various applications, particularly in drug discovery and development.
Recent studies have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. These compounds are known for their ability to modulate various cellular pathways, making them promising candidates for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders. The pyrazole component of this compound adds another layer of complexity and functionality, as pyrazoles are known for their antifungal, antibacterial, and anticancer properties. The combination of these structural elements in N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide creates a molecule with immense potential for exploring new therapeutic avenues.
One of the most intriguing aspects of this compound is its synthesis and structural characterization. Researchers have employed advanced synthetic techniques to construct the benzothiazole core, which involves the condensation of thioamides with aromatic aldehydes. The subsequent introduction of the methanesulfonyl group and the pyrazole moiety requires precise control over reaction conditions to ensure high yields and purity. The use of modern analytical tools such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure of this compound.
From a pharmacological perspective, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown remarkable activity in preclinical models. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary results from in vivo experiments indicate that this compound may possess anticancer properties by targeting specific oncogenic pathways. These findings underscore the importance of further research to fully elucidate its mechanism of action and therapeutic potential.
The application of computational chemistry techniques has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed that N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits strong binding affinity to several drug targets, including protein kinases and cytokine receptors. This computational data provides valuable insights into its potential efficacy and selectivity profiles.
In conclusion, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide represents a cutting-edge molecule with significant promise in the field of medicinal chemistry. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool for advancing drug discovery efforts. As research continues to uncover its full potential, this compound is likely to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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